molecular formula C21H21NO B2912212 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one CAS No. 21916-52-9

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one

Cat. No.: B2912212
CAS No.: 21916-52-9
M. Wt: 303.405
InChI Key: WXXOVJUIJFVKLC-UHFFFAOYSA-N
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Description

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic organic compounds characterized by a six-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of butyl and diphenyl groups attached to the pyridine ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4,6-diphenyl-2-pyridone with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, where the butyl or phenyl groups are replaced by other substituents. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces various reduced pyridine derivatives.

Scientific Research Applications

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-4,6-diphenyl-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:

    4,6-Diphenyl-2-pyridone: Lacks the butyl group, resulting in different chemical and physical properties.

    1-Butyl-2,4,6-triphenylpyridine: Contains an additional phenyl group, which can affect its reactivity and applications.

    1-Butyl-4-phenylpyridin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for a wide range of applications in research and industry.

Properties

IUPAC Name

1-butyl-4,6-diphenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-3-14-22-20(18-12-8-5-9-13-18)15-19(16-21(22)23)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXOVJUIJFVKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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